molecular formula C16H21NO5 B4022894 N-[(FURAN-2-YL)METHYL]-7,7-DIMETHYL-2-OXO-1,8-DIOXASPIRO[4.5]DECANE-4-CARBOXAMIDE

N-[(FURAN-2-YL)METHYL]-7,7-DIMETHYL-2-OXO-1,8-DIOXASPIRO[4.5]DECANE-4-CARBOXAMIDE

Cat. No.: B4022894
M. Wt: 307.34 g/mol
InChI Key: CLAKOMBACUERDF-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-7,7-DIMETHYL-2-OXO-1,8-DIOXASPIRO[45]DECANE-4-CARBOXAMIDE is a complex organic compound that features a furan ring, a spirocyclic structure, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-7,7-DIMETHYL-2-OXO-1,8-DIOXASPIRO[4.5]DECANE-4-CARBOXAMIDE typically involves multiple steps. One common route starts with the preparation of the furan-2-ylmethylamine, which is then reacted with a spirocyclic ketone under specific conditions to form the desired compound. The reaction conditions often include the use of a suitable solvent, such as toluene or dichloromethane, and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-7,7-DIMETHYL-2-OXO-1,8-DIOXASPIRO[4.5]DECANE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-7,7-DIMETHYL-2-OXO-1,8-DIOXASPIRO[4.5]DECANE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-7,7-DIMETHYL-2-OXO-1,8-DIOXASPIRO[4.5]DECANE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The furan ring and carboxamide group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(FURAN-2-YL)METHYL]-7,7-DIMETHYL-2-OXO-1,8-DIOXASPIRO[4.5]DECANE-4-CARBOXAMIDE is unique due to its combination of a furan ring, spirocyclic structure, and carboxamide group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-15(2)10-16(5-7-21-15)12(8-13(18)22-16)14(19)17-9-11-4-3-6-20-11/h3-4,6,12H,5,7-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAKOMBACUERDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CCO1)C(CC(=O)O2)C(=O)NCC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(FURAN-2-YL)METHYL]-7,7-DIMETHYL-2-OXO-1,8-DIOXASPIRO[4.5]DECANE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(FURAN-2-YL)METHYL]-7,7-DIMETHYL-2-OXO-1,8-DIOXASPIRO[4.5]DECANE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-[(FURAN-2-YL)METHYL]-7,7-DIMETHYL-2-OXO-1,8-DIOXASPIRO[4.5]DECANE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-[(FURAN-2-YL)METHYL]-7,7-DIMETHYL-2-OXO-1,8-DIOXASPIRO[4.5]DECANE-4-CARBOXAMIDE
Reactant of Route 5
N-[(FURAN-2-YL)METHYL]-7,7-DIMETHYL-2-OXO-1,8-DIOXASPIRO[4.5]DECANE-4-CARBOXAMIDE
Reactant of Route 6
N-[(FURAN-2-YL)METHYL]-7,7-DIMETHYL-2-OXO-1,8-DIOXASPIRO[4.5]DECANE-4-CARBOXAMIDE

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